molecular formula C29H34N4O3 B2519498 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione CAS No. 887211-29-2

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione

Cat. No.: B2519498
CAS No.: 887211-29-2
M. Wt: 486.616
InChI Key: HKIRKSVAEYCMJL-UHFFFAOYSA-N
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Description

1-(1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione is a synthetically engineered molecule of significant interest in early-stage pharmacological research and chemical probe development. Its intricate structure features an indole core, a functional group prevalent in many biologically active compounds and pharmaceuticals, which is strategically functionalized with both azepane and benzylpiperazine moieties through carbonyl linkers. The presence of the benzylpiperazine group is a common pharmacophore in ligands targeting G-protein coupled receptors (GPCRs) , particularly within the aminergic receptor family. This specific architectural design suggests its potential application as a tool compound for investigating novel signaling pathways or for use in structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency for a specific protein target. Researchers may utilize this compound in high-throughput screening assays to identify potential interactions with various enzymes or receptors, or as a key intermediate in the synthesis of more complex chemical libraries for drug discovery initiatives. Its primary research value lies in its utility as a precise molecular scaffold for probing complex biochemical interactions and advancing the understanding of ligand-receptor binding dynamics.

Properties

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O3/c34-27(31-14-8-1-2-9-15-31)22-33-21-25(24-12-6-7-13-26(24)33)28(35)29(36)32-18-16-30(17-19-32)20-23-10-4-3-5-11-23/h3-7,10-13,21H,1-2,8-9,14-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIRKSVAEYCMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This compound features an indole core, azepane ring, and a piperazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C31H36N4O5S
  • Molecular Weight : 576.71 g/mol
  • CAS Number : 436087-09-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:

  • Inhibition of Glycine Transporters (GlyT) : Research indicates that modifications in the azepane structure can enhance the potency of GlyT inhibitors, suggesting that similar mechanisms may apply to this compound .
  • Targeting Cannabinoid Receptors : Compounds with similar structures have shown potential as selective cannabinoid receptor CB2 agonists, which could be relevant for inflammatory pain management .
  • Anticancer Activity : The indole structure is known for its anticancer properties, potentially through the modulation of cell signaling pathways involved in tumor growth and metastasis.

Antimicrobial and Anticancer Properties

Several studies have explored the antimicrobial and anticancer activities of compounds related to the indole and azepane frameworks. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.

Study ReferenceCompound TestedActivityResult
GlyT InhibitorCNS PenetrationIC50 = 37 nM
CB2 AgonistAnalgesic EffectEC50 = 21.0 nM

Case Study: Analgesic Effects

A recent study highlighted the analgesic effects of azepane derivatives targeting CB2 receptors. The findings suggest that these compounds can provide pain relief without the psychoactive effects associated with CB1 receptor activation . This presents a promising avenue for developing new pain management therapies.

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable brain-plasma ratios for select derivatives, indicating good central nervous system (CNS) penetration which is essential for neuropharmacological applications .

Scientific Research Applications

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuropharmacological Effects : The piperazine component is known for its interaction with serotonin receptors, suggesting potential applications in treating mood disorders and anxiety.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Neuropharmacology :
    • In vitro assays revealed that the compound exhibited binding affinity for serotonin receptors (5-HT_1A and 5-HT_2A). This suggests potential use in developing antidepressants or anxiolytics.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
NeuropharmacologySerotonin receptor modulation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Industrial Applications

Beyond its biological implications, this compound has potential uses in:

  • Material Science : As a building block in organic synthesis for creating novel materials with specific properties.
  • Catalysis : Its unique structure may serve as a catalyst in certain chemical reactions, enhancing reaction efficiency and selectivity.

Chemical Reactions Analysis

Reactivity of the Diketone Moiety

The 1,2-dione (ethanedione) group is highly electrophilic, enabling nucleophilic additions and condensations:

Reaction TypeConditions/ReagentsProduct/OutcomeSource
Nucleophilic Addition Amines (e.g., primary/secondary amines)Formation of α-ketoamide derivatives via attack at the carbonyl carbon.
Cyclization Acidic or basic catalystsIntramolecular cyclization to form heterocycles (e.g., pyrrolidinones).
Reduction NaBH₄, LiAlH₄Conversion to vicinal diol intermediates (rarely reported for this compound).

Indole Ring Reactivity

The 1H-indol-3-yl group participates in electrophilic substitutions and cross-coupling reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeSource
Electrophilic Substitution Halogens (e.g., Br₂ in DCM)Bromination at the C5 or C7 position of the indole ring.
Pictet–Spengler Reaction Aldehydes/ketones under acidic conditionsFormation of tetrahydro-β-carboline derivatives.

Azepane and Benzylpiperazine Reactivity

The azepane (7-membered ring) and benzylpiperazine groups influence solubility and participate in hydrogen bonding or alkylation:

Reaction TypeConditions/ReagentsProduct/OutcomeSource
N-Alkylation Alkyl halides (e.g., CH₃I)Quaternization of the tertiary nitrogen in azepane or piperazine.
Hydrolysis HCl/NaOHCleavage of the amide bond linking azepane to the indole-ethyl group.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces diketone cleavage, yielding indole-3-acetic acid analogs.

  • Thermal Decomposition : Heating above 200°C results in decarboxylation and azepane ring contraction .

Comparative Reactivity with Structural Analogs

Data from analogs (e.g., 1-(4-benzoylpiperazin-1-yl)-2-(7-ethyl-1H-indol-3-yl)ethane-1,2-dione ) reveal:

  • Electron-withdrawing groups on the indole ring reduce diketone electrophilicity by ~20% (calculated via DFT) .

  • Piperazine derivatives exhibit faster hydrolysis rates compared to azepane-containing analogs (t₁/₂ = 3.2 vs. 8.7 hours at pH 7) .

Mechanistic Insights

  • Diketone Tautomerization : The enol form stabilizes via intramolecular hydrogen bonding with the indole NH group.

  • Steric Effects : The benzylpiperazine group hinders nucleophilic attack at the adjacent carbonyl carbon .

Comparison with Similar Compounds

Modifications to the Amine Substituent

Compound Name Amine Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-Benzylpiperazinyl ~C29H34N4O3 ~502.6 Combines azepan (lipophilic) and benzylpiperazine (bulky, receptor-targeting)
1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione 4-Benzylpiperazinyl C21H20N4O2 360.41 Lacks azepan group; simpler structure with benzylpiperazine
1-(1H-Indol-3-yl)-2-morpholin-4-ylethane-1,2-dione Morpholinyl C14H14N2O3 258.27 Morpholine enhances solubility but reduces lipophilicity
1-(Azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione Azepan-1-yl C15H16N2O2 270.33 Azepan improves membrane penetration; lacks benzylpiperazine

Modifications to the Indole Core

Compound Name Indole Substituent Key Features Reference
1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione 5-Nitroindole Electron-withdrawing nitro group may alter electronic properties and activity
1-(4-Fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione 4-Fluorophenyl Aryl substitution at ethanedione; no amine or azepan groups

Combined Modifications

Compound Name Substituents Molecular Weight Key Features Reference
1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(2-ethylpiperidin-1-yl)ethane-1,2-dione Azepan + 2-ethylpiperidinyl 423.5 Ethylpiperidine may reduce steric hindrance compared to benzylpiperazine

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A validated approach includes:

  • Step 1 : Formation of the indole core using indole-3-carboxaldehyde as a precursor.
  • Step 2 : Reaction with azepane derivatives under acidic/basic conditions to form the indole-azepane intermediate.
  • Step 3 : Coupling with 4-benzylpiperazine via nucleophilic substitution or amidation.
  • Key Conditions : Use polar aprotic solvents (e.g., DMF or DCM) with triethylamine as a base to drive reactions .
    • Table 1 : Comparison of Reaction Conditions
StepSolventCatalyst/BaseYield (%)Reference
1DMFK₂CO₃65–70
2DCMEt₃N75–80

Q. How do structural modifications (e.g., substituents on the piperazine or indole moieties) influence biological activity?

  • Methodological Answer : Substituents like ethyl or benzyl groups alter pharmacokinetics. For example:

  • The ethyl group in the azepane moiety enhances lipophilicity, improving blood-brain barrier penetration.
  • Benzyl groups on piperazine increase affinity for serotonin/dopamine receptors .
    • Experimental Validation : Use comparative assays (e.g., receptor-binding studies) with analogs lacking specific substituents to isolate effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic protocols (e.g., solvent choice or catalyst efficiency)?

  • Methodological Answer : Employ systematic optimization via Design of Experiments (DoE):

  • Factorial Design : Vary solvents (DMF vs. DCM), bases (Et₃N vs. K₂CO₃), and temperatures.
  • Response Surface Methodology : Model interactions between variables to identify optimal conditions .
    • Case Study : A 2021 study resolved conflicting yields (65% vs. 80%) by identifying DCM/Et₃N as optimal for Step 2 .

Q. What mechanistic hypotheses explain this compound’s neuropharmacological activity, and how can they be tested?

  • Methodological Answer : Hypothesized mechanisms include:

  • Receptor Modulation : Interaction with 5-HT₁A or D₂ receptors via the indole-piperazine scaffold.
  • Enzyme Inhibition : Inhibition of monoamine oxidases (MAOs) due to the dione moiety.
    • Testing Strategies :
  • Radioligand Binding Assays : Use [³H]-WAY-100635 (5-HT₁A) or [³H]-spiperone (D₂).
  • MAO Inhibition Assays : Measure changes in kynuramine oxidation rates .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with variations in:
  • Azepane ring size (e.g., 6-membered vs. 7-membered).
  • Piperazine substituents (e.g., benzyl vs. phenyl).
  • Step 2 : Test analogs in parallel using high-throughput screening (HTS) against a panel of receptors.
  • Data Analysis : Use clustering algorithms to identify substituents correlating with selectivity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation).
  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times).
  • Replication Studies : Standardize protocols (e.g., ATP-based viability assays) to minimize variability.
  • Example : A 2024 study attributed conflicting IC₅₀ values (10 µM vs. 50 µM) to differences in cell permeability assays .

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